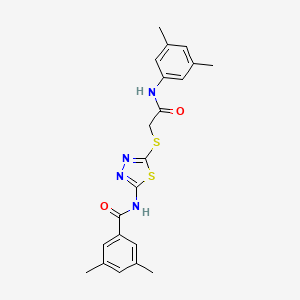

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

Description

This compound belongs to the 1,3,4-thiadiazole class, a scaffold renowned for its diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . Structurally, it features a 1,3,4-thiadiazole core substituted with a 3,5-dimethylbenzamide moiety and a thioether-linked 2-((3,5-dimethylphenyl)amino)-2-oxoethyl group.

Properties

IUPAC Name |

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S2/c1-12-5-13(2)8-16(7-12)19(27)23-20-24-25-21(29-20)28-11-18(26)22-17-9-14(3)6-15(4)10-17/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWFNJWESHHTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a complex organic compound that incorporates a thiadiazole moiety and various functional groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O2S2. The presence of the thiadiazole ring is significant as it is associated with a wide range of biological activities. The compound's structure can be broken down into key components:

| Component | Description |

|---|---|

| Thiadiazole | A five-membered heterocyclic ring contributing to bioactivity |

| Amide group | Enhances solubility and potential interactions with biological targets |

| Dimethylphenyl | Provides lipophilicity and may influence membrane permeability |

The biological activity of this compound is hypothesized to involve the inhibition of critical signaling pathways such as:

- Phosphoinositide 3-Kinase (PI3K) : This pathway is crucial for cell growth and metabolism.

- Mechanistic Target of Rapamycin (mTOR) : Inhibition may lead to decreased cell proliferation and survival.

The compound's ability to cross cellular membranes enhances its potential efficacy in targeting these pathways .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a thiadiazole scaffold can induce apoptosis in cancer cells and inhibit tumor growth. For instance:

- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Thiadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibited growth at low concentrations |

| Escherichia coli | Exhibited significant antibacterial effects |

| Aspergillus niger | Demonstrated antifungal activity |

These activities are attributed to the compound's ability to disrupt cellular processes in microorganisms .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives:

- Anticancer Studies : One study reported that a series of thiadiazole derivatives led to a marked reduction in tumor volume in animal models when administered at specific dosages .

- Antimicrobial Efficacy : Another research evaluated various thiadiazole compounds for their ability to inhibit bacterial growth using agar diffusion methods. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin .

Scientific Research Applications

Anticancer Activity

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide has demonstrated significant anticancer properties in several studies. It has been evaluated against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3). For instance, derivatives of thiadiazole compounds have shown IC50 values indicating potent inhibitory effects on cancer cell proliferation compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound exhibits notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. Research has indicated that thiadiazole derivatives can inhibit the growth of pathogens such as Xanthomonas oryzae and Fusarium graminearum. These compounds have been tested for their efficacy in inhibiting bacterial growth at concentrations as low as 100 μg/mL .

Antitubercular Activity

Several studies have explored the antitubercular potential of thiadiazole derivatives. Compounds similar to this compound have shown promising results against Mycobacterium smegmatis, indicating their potential as new treatments for tuberculosis .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Amidation Reactions : Utilizing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of amide bonds.

- Thin-Layer Chromatography (TLC) : Employed to monitor the progress of reactions.

- Spectroscopic Techniques : Such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are used for product characterization .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer activity of thiadiazole derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited higher inhibitory activities than cisplatin controls, with IC50 values as low as 3.3 μM for specific compounds .

Case Study 2: Antibacterial Properties

In another research initiative focusing on agricultural applications, thiadiazole derivatives were synthesized and tested against rice pathogens. The findings revealed that some compounds displayed superior antibacterial activity compared to commercial bactericides .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs are 1,3,4-thiadiazole derivatives with substituted benzamide or acetamide groups. A comparative analysis of physical properties is summarized below:

Key Observations :

- The target compound’s 3,5-dimethylphenyl groups likely increase steric hindrance compared to smaller substituents (e.g., methyl or ethyl in 5f–5g) . This may reduce solubility but improve membrane permeability.

- Melting Points: Analogous compounds with electron-withdrawing groups (e.g., 4h: NO₂, 135–136°C) exhibit lower melting points than those with bulky alkyl chains (e.g., 5g: ethylthio, 168–170°C) . The target compound’s melting point is expected to align with dimethyl-substituted analogs (~130–150°C).

Key Observations :

- Electron-Withdrawing Groups Enhance Potency: Compound 15o (3,5-dichlorobenzyl) shows nanomolar activity against PC-3 cells, outperforming methyl-substituted analogs. Chlorine atoms likely improve target binding via hydrophobic interactions .

- Steric Effects : The target compound’s 3,5-dimethylphenyl groups may reduce potency compared to 15o but could improve selectivity for specific kinases or receptors.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer :

- Spectroscopy :

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1670 cm<sup>-1</sup>, thiadiazole ring vibrations at ~1122 cm<sup>-1</sup>) .

- <sup>1</sup>H NMR : Confirm substituent integration (e.g., aromatic protons at δ 7.52–7.94 ppm for phenyl groups) and coupling patterns (e.g., NH signals at δ 10.22–10.68 ppm) .

Q. How does the 1,3,4-thiadiazole core influence the compound’s chemical reactivity?

Methodological Answer :

- Electrophilic Substitution : The sulfur and nitrogen atoms in the thiadiazole ring enhance electron-deficient character, directing reactivity toward nucleophilic attack (e.g., thioether bond formation) .

- Heterocyclization : The thiadiazole ring facilitates bicyclic compound formation under acidic conditions, as observed in related triazine syntheses .

Advanced Research Questions

Q. What mechanistic insights explain by-product formation during synthesis?

Q. How do structural modifications (e.g., aryl substituents) affect biological activity?

Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace 3,5-dimethylphenyl groups with electron-withdrawing substituents (e.g., -NO2) to modulate antimicrobial potency, as seen in pH-dependent thiadiazole derivatives .

- Biological Assays : Conduct in vitro testing against Gram-positive/negative bacteria (e.g., MIC values) with pH-adjusted media to isolate electronic effects .

Q. Can computational models predict this compound’s interaction with biological targets?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.